(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound with potential therapeutic and industrial applications. It is a derivative of benzofuran, a class of organic compounds known for their diverse biological activities and structural complexity.
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of aurones, which are structurally related to flavonoids . Flavonoids are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that aurones, to which this compound belongs, exhibit antioxidative activity . They act by scavenging free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Given its antioxidative activity, it can be inferred that it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
The antioxidative activity of 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one suggests that it may help protect cells from oxidative damage . This could potentially have beneficial effects in the context of diseases associated with oxidative stress, such as cancer, Alzheimer’s disease, Parkinson’s disease, and cardiovascular diseases .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have antioxidative activity , suggesting that 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses.
Cellular Effects
Given its potential antioxidative properties , it may influence cell function by modulating oxidative stress pathways, which could impact gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-methoxybenzo[b]furan-3(2H)-one with 3-hydroxybenzaldehyde. This reaction is often catalyzed by acidic or basic reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.
Major Products
Scientific Research Applications
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4-Dihydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one
- 2-[(3-Hydroxyphenyl)methylene]-6,7-dihydroxybenzo[b]furan-3-one
- 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]thiophene-3-one
Uniqueness
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, such as the presence of a methoxy group at the 6-position and a hydroxyphenylmethylene group at the 2-position. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9,17H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXJZQDCOAXMY-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.